The Architectural Versatility of Boc-NH-PEG4-NHS Ester: A Technical Primer
The Architectural Versatility of Boc-NH-PEG4-NHS Ester: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation and targeted therapeutics, the precision of molecular architecture is paramount. Bifunctional linkers are critical components in this field, enabling the covalent attachment of different molecular entities to create novel constructs with tailored functionalities. Among these, the Boc-NH-PEG4-NHS ester has emerged as a widely utilized and versatile tool. This technical guide provides an in-depth analysis of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations.
Core Molecular Structure
Boc-NH-PEG4-NHS ester is a heterobifunctional, PEGylated crosslinker. Its structure is defined by three principal components:
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A Boc (tert-butyloxycarbonyl) protected amine: This group serves as a stable, yet readily removable, protecting group for a primary amine. The Boc group is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the amine for subsequent conjugation steps.[1][2][3][]
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A tetraethylene glycol (PEG4) spacer: This hydrophilic chain of four ethylene glycol units enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[1][3][5] The PEG spacer also provides flexibility and reduces the potential for steric hindrance between the conjugated molecules. Furthermore, PEGylation is known to decrease the immunogenicity and prolong the circulation half-life of therapeutic molecules.[5]
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An N-hydroxysuccinimide (NHS) ester: This is a highly reactive functional group that readily couples with primary amines (e.g., the side chain of lysine residues in proteins or the N-terminus of peptides) to form a stable and irreversible amide bond.[3][5][6][] The reaction is efficient and proceeds under mild, aqueous conditions (typically pH 7.2-8.5).[]
This unique tripartite structure allows for a controlled, sequential conjugation strategy, making it an invaluable linker in the synthesis of complex biomolecules.
Physicochemical and Quantitative Data
The properties of Boc-NH-PEG4-NHS ester are summarized below. Note that slight variations in nomenclature exist in commercial listings, such as "t-Boc-N-amido-PEG4-NHS ester," which generally refer to the same core structure.
| Property | Value | References |
| Synonyms | t-Boc-N-Amido-PEG4-NHS ester, BocNH-PEG4-CH2CH2COONHS | [5][8] |
| CAS Number | 859230-20-9 | [3][5][8] |
| Chemical Formula | C₂₀H₃₄N₂O₁₀ | [3][5][8] |
| Molecular Weight | 462.49 g/mol | [3][5][8] |
| Appearance | Colorless Viscous Liquid or Waxy Solid | [1][8] |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; good aqueous solubility | [1][3] |
| Storage | Long-term at -20°C, protected from moisture | [3][9] |
Applications in Bioconjugation
The primary utility of Boc-NH-PEG4-NHS ester lies in its ability to covalently link two different molecules. This has led to its widespread adoption in several cutting-edge areas of research and development:
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Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The NHS ester first reacts with lysine residues on the antibody. Following purification, the Boc group is removed, and the newly exposed amine is used to conjugate the drug molecule.[3]
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PROTACs (Proteolysis-Targeting Chimeras): Boc-NH-PEG4-NHS ester is a common PEG-based linker for the synthesis of PROTACs.[9][10] These molecules consist of two ligands connected by a linker: one binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase. The PEG4 spacer helps to optimize the distance and orientation between the two ligands for efficient ternary complex formation.[9]
-
Peptide and Protein Modification: The linker is used to modify peptides and proteins to enhance their solubility, stability, or to introduce a new functional group for further labeling (e.g., with a fluorescent dye or biotin) after Boc deprotection.[]
-
Surface Immobilization: The NHS ester can be used to immobilize amine-containing biomolecules onto surfaces that have been functionalized with primary amines, while the Boc-protected amine remains available for subsequent reactions.[]
Experimental Workflow and Reaction Pathway
The use of Boc-NH-PEG4-NHS ester typically follows a two-stage conjugation strategy. First, the NHS ester is reacted with a primary amine on a biomolecule. Second, the Boc protecting group is removed to expose a new primary amine for a subsequent reaction.
Caption: A generalized workflow for two-stage bioconjugation.
Detailed Experimental Protocol: General Antibody Conjugation
This protocol outlines a general procedure for conjugating a molecule to an antibody using Boc-NH-PEG4-NHS ester. Optimization is often necessary for specific antibodies and payloads.
Materials:
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Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).[1]
-
Boc-NH-PEG4-NHS ester.
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF).[1][11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine).[1]
-
Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).[1]
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis cassettes).[1]
Procedure:
-
Reagent Preparation:
-
Conjugation to Antibody:
-
To the antibody solution, add the Boc-NH-PEG4-NHS ester stock solution. The molar ratio of linker to antibody should be optimized to achieve the desired degree of labeling. A starting point is often a 10- to 20-fold molar excess of the linker.
-
Incubate the reaction for 30-120 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[1][]
-
-
Quenching:
-
Purification of the Boc-Protected Conjugate:
-
Remove excess, unreacted linker and quenching reagents by purifying the conjugate. SEC is highly effective for separating the larger antibody conjugate from smaller molecules. Alternatively, dialysis against PBS can be used.
-
-
Boc Group Deprotection:
-
This step should be performed in a chemical fume hood.
-
Lyophilize or buffer-exchange the purified conjugate into a non-aqueous compatible state if necessary.
-
Treat the conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc group and expose the terminal amine.[1]
-
The reaction time will vary depending on the substrate and should be monitored (typically 30-60 minutes).
-
Remove the deprotection reagent, often by evaporation under a stream of nitrogen, followed by repurification via SEC or dialysis to yield the amine-functionalized antibody.[1]
-
-
Second Conjugation:
-
The purified, amine-functionalized antibody conjugate is now ready for reaction with a second molecule (e.g., an NHS ester-activated drug or reporter molecule).
-
The logical relationship for activating the linker and performing the conjugation is a crucial preliminary step, often performed in situ if starting from the carboxylic acid precursor of the NHS ester.
Caption: In situ activation of the precursor acid to form the NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 5. t-Boc-N-Amido-PEG4-NHS ester | CAS: 859230-20-9 | AxisPharm [axispharm.com]
- 6. t-Boc-N-amido-PEG4-NHS ester, 859230-20-9 | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boc-NH-PEG4-NHS ester | Pyrrolidines | Ambeed.com [ambeed.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
